molecular formula C22H31FN2O B5487432 1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine

1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine

Cat. No.: B5487432
M. Wt: 358.5 g/mol
InChI Key: CFYTYTSLRMGEEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring often found in pharmaceuticals . It also contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached . The cyclopropylcarbonyl group is a three-membered ring attached to a carbonyl (C=O) group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The fluorophenyl and bipiperidine groups could potentially undergo various types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its specific molecular structure. For example, the presence of the fluorine atom could influence its reactivity and the types of reactions it undergoes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

cyclopropyl-[4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN2O/c23-20-9-5-17(6-10-20)3-4-18-2-1-13-25(16-18)21-11-14-24(15-12-21)22(26)19-7-8-19/h5-6,9-10,18-19,21H,1-4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYTYTSLRMGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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